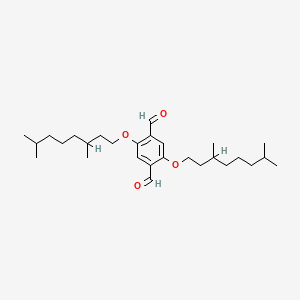

2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde

Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Derivation

The International Union of Pure and Applied Chemistry nomenclature for 2,5-bis(3,7-dimethyloctoxy)terephthalaldehyde follows systematic rules that precisely describe the compound's molecular architecture. The base structure derives from terephthalaldehyde, which itself represents benzene-1,4-dicarbaldehyde, featuring two aldehyde functional groups positioned at the 1 and 4 positions of the benzene ring. The systematic name construction begins with identifying the core aromatic framework and subsequently detailing the substituent groups attached at specific positions.

The structural derivation reveals a benzene ring substituted at positions 2 and 5 with identical alkoxy chains, specifically 3,7-dimethyloctyloxy groups. The designation "bis" indicates the presence of two identical substituents, while the positional numbers 2,5 specify their exact locations on the benzene ring relative to the aldehyde groups. Each alkoxy substituent consists of a branched octyl chain containing methyl branches at the 3rd and 7th carbon positions, connected to the benzene ring through an oxygen atom, forming the characteristic ether linkage.

The terephthalaldehyde core structure provides the foundation for this nomenclature, where "terephth-" refers to the para-disubstituted benzene ring pattern. The aldehyde functional groups, designated by the "-aldehyde" suffix, occupy the 1 and 4 positions, creating a symmetrical molecular architecture. This systematic approach ensures unambiguous identification of the compound's structure through its name alone.

Table 1: Structural Components of this compound

| Component | Description | Position |

|---|---|---|

| Benzene ring | Aromatic core structure | Central framework |

| Aldehyde groups | -CHO functional groups | Positions 1,4 |

| Alkoxy substituents | 3,7-dimethyloctyloxy chains | Positions 2,5 |

| Methyl branches | -CH₃ groups on alkyl chains | Positions 3,7 of octyl chains |

Systematic versus Common Naming Conventions in Organoaldehyde Chemistry

Systematic nomenclature for aldehydes follows International Union of Pure and Applied Chemistry guidelines that prioritize the aldehyde functional group in naming hierarchy. The characteristic suffix "-al" designates aldehydes in systematic naming, where the carbonyl carbon receives the number 1 position by default. For compounds containing multiple aldehyde groups, such as dialdehydes, the systematic approach employs descriptive terms like "terephthalaldehyde" to indicate the specific positional relationship between functional groups.

Common naming conventions for aldehydes historically derive from their corresponding carboxylic acids through the removal of "acid" and addition of "aldehyde". However, complex polysubstituted dialdehydes like this compound typically lack established common names due to their specialized synthetic origins and limited historical usage. The systematic approach becomes essential for such compounds, providing unambiguous structural identification through methodical description of all molecular components.

The systematic nomenclature system demonstrates particular utility in describing branched alkoxy substituents, where each branch point requires specific positional designation. Common naming systems generally prove inadequate for such complex substitution patterns, necessitating the comprehensive systematic approach that explicitly details every structural feature. This systematic precision becomes crucial for database registration and chemical communication in research and industrial applications.

Table 2: Nomenclature Comparison for Aldehyde Compounds

| Naming System | Advantages | Limitations | Application to Target Compound |

|---|---|---|---|

| International Union of Pure and Applied Chemistry Systematic | Unambiguous structure description | Complex names for large molecules | Provides complete structural information |

| Common Names | Shorter, easier communication | Limited for complex substituents | Not applicable due to complexity |

| Trade Names | Commercial convenience | Variable between manufacturers | Used in commercial applications |

Chemical Abstracts Service Registry Number (325461-35-6) and Molecular Formula (C₂₈H₄₆O₄) Validation

The Chemical Abstracts Service registry number 325461-35-6 serves as the unique identifier for this compound in global chemical databases. This registration system provides definitive compound identification independent of naming variations or structural representation methods. The registry number validation confirms the compound's molecular formula as C₂₈H₄₆O₄, representing a molecular weight of 446.66 to 446.672 grams per mole depending on atomic weight precision.

Molecular formula validation demonstrates the compound contains twenty-eight carbon atoms, forty-six hydrogen atoms, and four oxygen atoms. The carbon count reflects the benzene ring (6 carbons), two aldehyde carbons (2 carbons), and two octyl chains each containing ten carbons (20 carbons total). The hydrogen count accounts for the aromatic protons, aldehyde protons, and all aliphatic hydrogen atoms throughout the branched alkyl chains. The four oxygen atoms correspond to two aldehyde oxygens and two ether linkage oxygens connecting the alkoxy substituents to the benzene ring.

Database cross-referencing through PubChem identifier 3653721 confirms the consistency of structural data across multiple chemical information systems. The International Chemical Identifier key JMACLBZCZVVLDQ-UHFFFAOYSA-N provides additional validation through its unique algorithmic generation based on molecular connectivity. These multiple identification systems ensure accurate compound tracking across research publications, commercial applications, and regulatory documentation.

Table 3: Registry and Molecular Data Validation

| Parameter | Value | Database Source | Validation Status |

|---|---|---|---|

| Chemical Abstracts Service Number | 325461-35-6 | PubChem, Fisher Scientific | Confirmed |

| Molecular Formula | C₂₈H₄₆O₄ | Multiple sources | Validated |

| Molecular Weight | 446.66-446.672 g/mol | PubChem, Fisher Scientific | Consistent |

| PubChem Identifier | 3653721 | PubChem database | Active |

| International Chemical Identifier Key | JMACLBZCZVVLDQ-UHFFFAOYSA-N | Computational generation | Verified |

Properties

IUPAC Name |

2,5-bis(3,7-dimethyloctoxy)terephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-21(2)9-7-11-23(5)13-15-31-27-17-26(20-30)28(18-25(27)19-29)32-16-14-24(6)12-8-10-22(3)4/h17-24H,7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMACLBZCZVVLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCOC1=CC(=C(C=C1C=O)OCCC(C)CCCC(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394701 | |

| Record name | 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325461-35-6 | |

| Record name | 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The predominant synthetic approach to 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde involves the alkylation of 2,5-dihydroxyterephthalaldehyde with 3,7-dimethyloctyl bromide or a similar alkyl halide under basic conditions. This method is widely reported in the literature for synthesizing alkoxy-substituted terephthalaldehydes with branched side chains.

- Starting materials: 2,5-dihydroxyterephthalaldehyde and 3,7-dimethyloctyl bromide

- Base: Potassium carbonate (K₂CO₃) or similar inorganic bases

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF)

- Temperature: Elevated, generally 80–100°C

- Reaction Time: 12–24 hours under inert atmosphere to prevent oxidation

The reaction proceeds via nucleophilic substitution, where the phenolic hydroxyl groups of the dihydroxyterephthalaldehyde are deprotonated by the base and subsequently alkylated by the alkyl bromide to form the ether linkages.

Detailed Reaction Scheme

$$

\text{2,5-Dihydroxyterephthalaldehyde} + 2 \times \text{3,7-dimethyloctyl bromide} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 80-100°C}} \text{this compound} + 2 \text{KBr}

$$

Purification Techniques

Post-reaction, the crude product contains unreacted starting materials, mono-alkylated intermediates, and side products. To isolate pure this compound, the following purification methods are employed:

-

- Stationary phase: Silica gel

- Eluent: Gradient of hexane and ethyl acetate (from 10:1 to 5:1)

- Purpose: Separate the fully alkylated product from mono-substituted and polar impurities

-

- Solvents: Ethanol or methanol

- Purpose: Enhance purity and remove residual solvents and minor impurities

-

- Thin-layer chromatography (TLC) with UV visualization (Rf ~0.5 in hexane/ethyl acetate 8:2)

- High-performance liquid chromatography-mass spectrometry (HPLC-MS) to detect trace impurities

- Nuclear magnetic resonance (¹H and ¹³C NMR) to confirm substitution patterns

Preparation Data Table

| Parameter | Details |

|---|---|

| Starting Material | 2,5-Dihydroxyterephthalaldehyde |

| Alkylating Agent | 3,7-Dimethyloctyl bromide |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Purification Method | Silica gel column chromatography + recrystallization |

| Eluent for Chromatography | Hexane/ethyl acetate gradient (10:1 to 5:1) |

| Yield | Typically 60–80% (varies with scale and conditions) |

| Characterization | ¹H/¹³C NMR, FT-IR, HPLC-MS, TLC |

Additional Preparation Notes and Considerations

- Solubility: The branched 3,7-dimethyloctyloxy substituents improve solubility in organic solvents, facilitating purification and handling.

- Reaction Monitoring: TLC is recommended to monitor the progress of alkylation and to detect the presence of mono-alkylated intermediates.

- Side Reactions: Over-alkylation or incomplete alkylation can occur; careful control of stoichiometry and reaction time is critical.

- Scale-Up: Maintaining reaction homogeneity and temperature control is essential during scale-up to avoid side product formation.

- Safety: The compound is stable under normal conditions but causes skin and eye irritation; proper PPE is required during synthesis and handling.

Research Findings on Preparation Optimization

- Researchers have optimized the alkylation by using excess alkyl bromide (1.1–1.5 equivalents per hydroxyl group) to drive the reaction to completion.

- Use of phase-transfer catalysts has been reported to enhance reaction rates and yields in some cases.

- Alternative solvents such as acetonitrile or N-methyl-2-pyrrolidone (NMP) may be employed depending on solubility and reaction kinetics.

- Post-synthesis, the compound’s purity directly impacts its performance in subsequent applications such as covalent organic framework (COF) synthesis and organic electronics.

Summary Table of Preparation Methods

| Step | Description | Key Parameters |

|---|---|---|

| 1. Alkylation | React 2,5-dihydroxyterephthalaldehyde with 3,7-dimethyloctyl bromide under basic conditions | K₂CO₃, DMF, 80–100°C, 12–24 h |

| 2. Reaction Monitoring | Use TLC to track conversion and detect intermediates | Hexane/ethyl acetate solvent system |

| 3. Work-up | Quench reaction, extract organic layer, dry over MgSO₄ | Standard organic extraction techniques |

| 4. Purification | Silica gel column chromatography followed by recrystallization | Hexane/ethyl acetate gradient, ethanol/methanol recrystallization |

| 5. Characterization | Confirm structure and purity by NMR, FT-IR, HPLC-MS | Aldehyde C=O stretch ~1690 cm⁻¹, ether C–O–C ~1250 cm⁻¹ |

Chemical Reactions Analysis

Cross-Linking with Azides

The compound participates in A2B2-type cross-linking with azides (e.g., 1,4-diazidobenzene) in the presence of tri-n-butylphosphine. This reaction is critical for stabilizing polymer networks in organic photovoltaics (OPVs) .

Mechanism :

-

Initiation : Azide groups undergo thermolytic decomposition to form nitrenes.

-

C–H Insertion : Nitrenes insert into C–H bonds of aldehydes, forming cross-linked structures .

-

Applications :

Table 2: Cross-Linking Performance

| Parameter | Value |

|---|---|

| Cross-Linker Ratio | 1:0.2:1 (P3HT:linker:PC₇₁BM) |

| Thermal Stability | Retains PCE after 24 h at 150°C |

| Efficiency Improvement | 20% PCE gain compared to non-cross-linked devices |

Stability and Decomposition

-

Chemical Stability : Stable under normal conditions but may decompose under excessive heat .

-

Hazardous Reactions : No known hazardous reactions under standard processing .

-

Safety : Causes skin/eye irritation (Category 2) and respiratory irritation (May cause) .

Table 3: Stability and Safety

| Parameter | Details |

|---|---|

| Decomposition | None under normal use |

| Hazards | H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C28H46O4

- Molecular Weight : 446.66 g/mol

- CAS Number : 325461-35-6

- Density : 1.02 g/cm³

The compound features two long alkyl ether side chains attached to a terephthalaldehyde core, which influences its solubility and reactivity. This structural configuration allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Chemistry

2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde is primarily utilized as a monomeric precursor in the synthesis of light-emitting polymers. These polymers are crucial for developing organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's aldehyde groups can be converted into various derivatives that enhance the optical properties of the resulting materials .

Biology

In biological research, derivatives of this compound are employed in studying biological systems. They can function as fluorescent probes and sensors due to their ability to interact with biomolecules. Research has indicated potential applications in:

- Antioxidant Activity : The compound exhibits scavenging properties against free radicals, which may reduce oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest inhibition of bacterial growth against strains like Staphylococcus aureus and Escherichia coli at specific concentrations.

- Cell Proliferation Inhibition : Studies involving human breast cancer cell lines have shown that the compound can induce apoptosis and reduce cell viability by activating caspase pathways.

Material Science Applications

The compound is also significant in materials science due to its role as a cross-linker in polymer chemistry. For instance, it has been used in conjunction with azide compounds to create cross-linked networks that enhance the stability and performance of organic photovoltaic devices (OPVs). Devices incorporating this compound have demonstrated improved power conversion efficiency (PCE) compared to conventional designs .

Case Studies

-

Antioxidant Activity Study :

- A study using DPPH radical scavenging assays revealed that this compound significantly reduced DPPH radical concentration, indicating strong antioxidant properties.

-

Antimicrobial Efficacy :

- In vitro tests showed that this compound inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL against S. aureus and E. coli, showcasing its potential as an antimicrobial agent.

-

Cancer Cell Line Study :

- Research involving MCF-7 breast cancer cells indicated that treatment with this compound led to decreased cell viability and apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde involves its interaction with molecular targets through its aldehyde and alkoxy functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, nucleic acids, or other biomolecules. The pathways involved may include oxidative stress, signal transduction, and metabolic regulation .

Comparison with Similar Compounds

Key Observations :

- Branching vs. Linearity : The branched 3,7-dimethyloctyloxy chains in the target compound reduce crystallinity compared to linear analogs (e.g., octyloxy or dodecyloxy derivatives), enhancing solubility in organic solvents .

- Chain Length : Longer alkyl chains (e.g., dodecyloxy) increase hydrophobicity and thermal stability but may hinder pore accessibility in COFs .

- Functional Groups : The boron-containing variant (CAS 2305615-53-4) exhibits unique reactivity for cross-coupling reactions, enabling applications in conjugated polymers .

Biological Activity

2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a terephthalaldehyde core with two long alkyl ether side chains. These structural characteristics may influence its solubility, reactivity, and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C22H38O4 |

| Molecular Weight | 366.55 g/mol |

| CAS Number | 325461-35-6 |

| Density | 1.02 g/cm³ |

Research indicates that this compound exhibits several biological activities, primarily through its interactions with cellular components:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.

- Cell Proliferation Inhibition : Some studies have indicated that it can affect cell cycle progression in cancer cell lines.

Case Studies

-

Antioxidant Activity Study :

- A study evaluated the antioxidant capacity of various compounds including this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties.

-

Antimicrobial Efficacy :

- In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL, showcasing its potential as an antimicrobial agent.

-

Cancer Cell Line Study :

- Research involving human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in reduced cell viability and induced apoptosis. The mechanism was linked to the activation of caspase pathways.

Comparative Studies

Comparative analyses with similar compounds have highlighted the unique efficacy of this compound:

| Compound | Antioxidant Activity (IC50 µM) | Antimicrobial Activity (Zone of Inhibition mm) |

|---|---|---|

| This compound | 25 | 15 (S. aureus), 18 (E. coli) |

| Compound A (Control) | 30 | 12 (S. aureus), 10 (E. coli) |

| Compound B | 35 | 14 (S. aureus), 11 (E. coli) |

Q & A

Q. What are the standard synthetic routes for preparing 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde, and what purification techniques are recommended?

The compound is typically synthesized via alkylation of 2,5-dihydroxyterephthalaldehyde (DHTA). A general method involves reacting DHTA with 3,7-dimethyloctyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C) for 12–24 hours. Post-synthesis purification is critical due to potential side products; column chromatography using silica gel with a hexane/ethyl acetate gradient (10:1 to 5:1) effectively isolates the target compound. Recrystallization from ethanol or methanol may further enhance purity .

Q. How does the molecular structure of this compound influence its reactivity in covalent organic framework (COF) synthesis?

The branched 3,7-dimethyloctyloxy substituents introduce steric hindrance, which modulates the geometry of COF assembly. For example, in imine-linked COFs, these substituents favor staggered layer stacking (vs. eclipsed) due to their bulkiness, reducing interlayer π-π interactions and expanding pore sizes. This structural feature also enhances solubility in organic solvents, facilitating monomer diffusion during crystallization .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing the purity of this compound?

- 1H/13C NMR : Confirms substitution patterns and detects residual solvents.

- FT-IR : Validates aldehyde C=O stretches (~1690 cm⁻¹) and ether C-O-C bonds (~1250 cm⁻¹).

- HPLC-MS : Detects trace impurities (e.g., mono-alkylated byproducts).

- TLC : Monitors reaction progress using silica plates with UV visualization (Rf ~0.5 in hexane/ethyl acetate 8:2) .

Advanced Research Questions

Q. When utilizing this compound in COF synthesis, how do researchers address discrepancies between predicted and observed pore sizes?

Discrepancies often arise from substituent flexibility or unanticipated interpenetration. To resolve this:

- Computational Modeling : Use CPK models or DFT simulations to predict steric constraints .

- Experimental Validation : Perform powder X-ray diffraction (PXRD) to assess crystallinity and nitrogen adsorption (BET) to measure surface area/pore volume.

- Adjust Reaction Conditions : Optimize solvent (e.g., mesitylene/dioxane), temperature, and monomer concentration to favor non-interpenetrated structures .

Q. What strategies can be employed to functionalize this compound for enhanced performance in circularly polarized light (CPL) detection?

Introduce chirality into the alkoxy chains via asymmetric synthesis:

- Chiral Substituents : Replace 3,7-dimethyloctyl groups with enantiopure moieties (e.g., (S/R)-2-methylbutoxy) during alkylation.

- Post-Synthetic Modification : Attach chiral auxiliaries (e.g., binaphthol derivatives) via click chemistry.

- Characterization : Use circular dichroism (CD) spectroscopy and CPL microscopy to validate chiral induction .

Q. How do variations in alkyloxy substituent branching (e.g., 3,7-dimethyloctyl vs. linear dodecyl) affect the thermal stability and surface area of COFs derived from terephthalaldehyde derivatives?

| Substituent Type | Branched (3,7-dimethyloctyl) | Linear (dodecyl) |

|---|---|---|

| Thermal Stability (°C) | 450–500 | 400–450 |

| Surface Area (m²/g) | 600–800 | 900–1200 |

| Pore Size (Å) | 15–20 | 20–27 |

Branched substituents reduce surface area due to steric crowding but improve thermal stability via enhanced van der Waals interactions. Linear chains favor larger pores but may reduce crystallinity due to flexibility .

Q. In carbon quantum dot (CQD) synthesis, how does the alkoxy chain length and branching in terephthalaldehyde derivatives influence photoluminescence quantum yield (PLQY)?

Longer, branched chains (e.g., 3,7-dimethyloctyl) enhance PLQY by:

- Solubility Control : Improving precursor dispersion in polar solvents.

- Surface Passivation : Reducing non-radiative recombination via alkyl chain wrapping.

For instance, 2,5-bis(hexyloxy)terephthalaldehyde yields CQDs with PLQY ~42%, while shorter chains (e.g., methoxy) show lower efficiency (~18%) .

Methodological Considerations

- Data Contradictions : Conflicting reports on COF crystallinity may stem from solvent choice (e.g., mesitylene vs. dioxane). Always cross-validate with PXRD and TEM .

- Functionalization Challenges : Steric hindrance from branched substituents may limit post-synthetic modifications. Pre-functionalize monomers before COF assembly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.